

CAS number 6573-15-5 properties

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Compound of Interest

Compound Name:	2,3,5,6-tetrahydro-1H-imidazo[1,2- a]imidazole hydrochloride
CAS No.:	120267-00-7
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An In-Depth Technical Guide to Plerixafor: A CXCR4 Antagonist for Hematopoietic Stem Cell Mobilization

Abstract

Plerixafor, a bicyclam derivative identified by the CAS number 110078-46-1 (for the free base), represents a significant advancement in hematopoietic stem cell transplantation. This guide provides a comprehensive technical overview of Plerixafor, from its fundamental chemical properties to its clinical applications. As a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), Plerixafor plays a crucial role in mobilizing hematopoietic stem cells from the bone marrow into the peripheral blood for collection and subsequent autologous transplantation in patients with hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety.

Introduction: The Advent of Plerixafor in Stem Cell Mobilization

Historically, the mobilization of hematopoietic stem cells (HSCs) for autologous transplantation has primarily relied on the use of granulocyte-colony stimulating factor (G-CSF).[1] However, a notable percentage of patients exhibit a suboptimal response to G-CSF alone, leading to insufficient stem cell yields.[1] Plerixafor, originally investigated as an anti-HIV agent due to its ability to block the CXCR4 co-receptor used by the virus, emerged as a solution to this challenge.[2][3] During early clinical trials, an unexpected and significant elevation in circulating CD34+ cells, a marker for HSCs, was observed, leading to its development as a stem cell mobilizer.[2] Marketed under the brand name Mozobil®, Plerixafor is now a critical component in the treatment paradigm for patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM) undergoing autologous stem cell transplantation.[4][5]

Physicochemical Properties and Synthesis

Plerixafor is an azamacrocycle, specifically a bicyclam derivative, with the chemical name 1,1'-[1,4-phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane).[4] Its unique structure is central to its biological activity.

Property	Value
CAS Number	110078-46-1 (Plerixafor), 155148-31-5 (Plerixafor octahydrochloride)
Molecular Formula	C ₂₈ H ₅₄ N ₈
Molecular Weight	502.78 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in water

The synthesis of Plerixafor involves the connection of two cyclam rings through a 1,4-phenylenebis(methylene) linker.[4] This process requires multi-step organic synthesis to construct the macrocyclic structures and link them appropriately.

Mechanism of Action: Antagonism of the CXCR4/CXCL12 Axis

The retention of HSCs within the bone marrow microenvironment is critically dependent on the interaction between the CXCR4 receptor, expressed on the surface of HSCs, and its cognate ligand, stromal cell-derived factor-1 α (SDF-1 α or CXCL12), which is secreted by bone marrow stromal cells.[2][6] This binding anchors the stem cells within the marrow.[2]

Plerixafor functions as a selective and reversible antagonist of CXCR4.[3][6] By binding to the CXCR4 receptor, Plerixafor blocks the interaction with CXCL12.[3][6] This disruption of the CXCR4/CXCL12 axis leads to the release of HSCs from the bone marrow into the peripheral circulation, a process known as mobilization.[2][6] When used in combination with G-CSF, which also contributes to HSC mobilization through a different mechanism, Plerixafor has a synergistic effect, leading to a significantly higher yield of circulating CD34+ cells compared to G-CSF alone.[1][6]

Figure 1: Plerixafor's antagonism of the CXCR4/SDF-1 α interaction, leading to HSC mobilization.

Application in Hematopoietic Stem Cell Mobilization

Plerixafor is indicated in combination with G-CSF to mobilize HSCs to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[5]

Standard Mobilization Protocol

The following protocol outlines a typical workflow for HSC mobilization using Plerixafor in combination with G-CSF.

Step 1: G-CSF Administration

- Administer G-CSF at a dose of 10 μ g/kg subcutaneously daily for four consecutive days.[7]

Step 2: Plerixafor Administration

- On the evening of the fourth day of G-CSF administration, approximately 10-12 hours before the planned start of apheresis, administer Plerixafor at a dose of 0.24 mg/kg subcutaneously. [7]

Step 3: Monitoring of Peripheral Blood CD34+ Cells

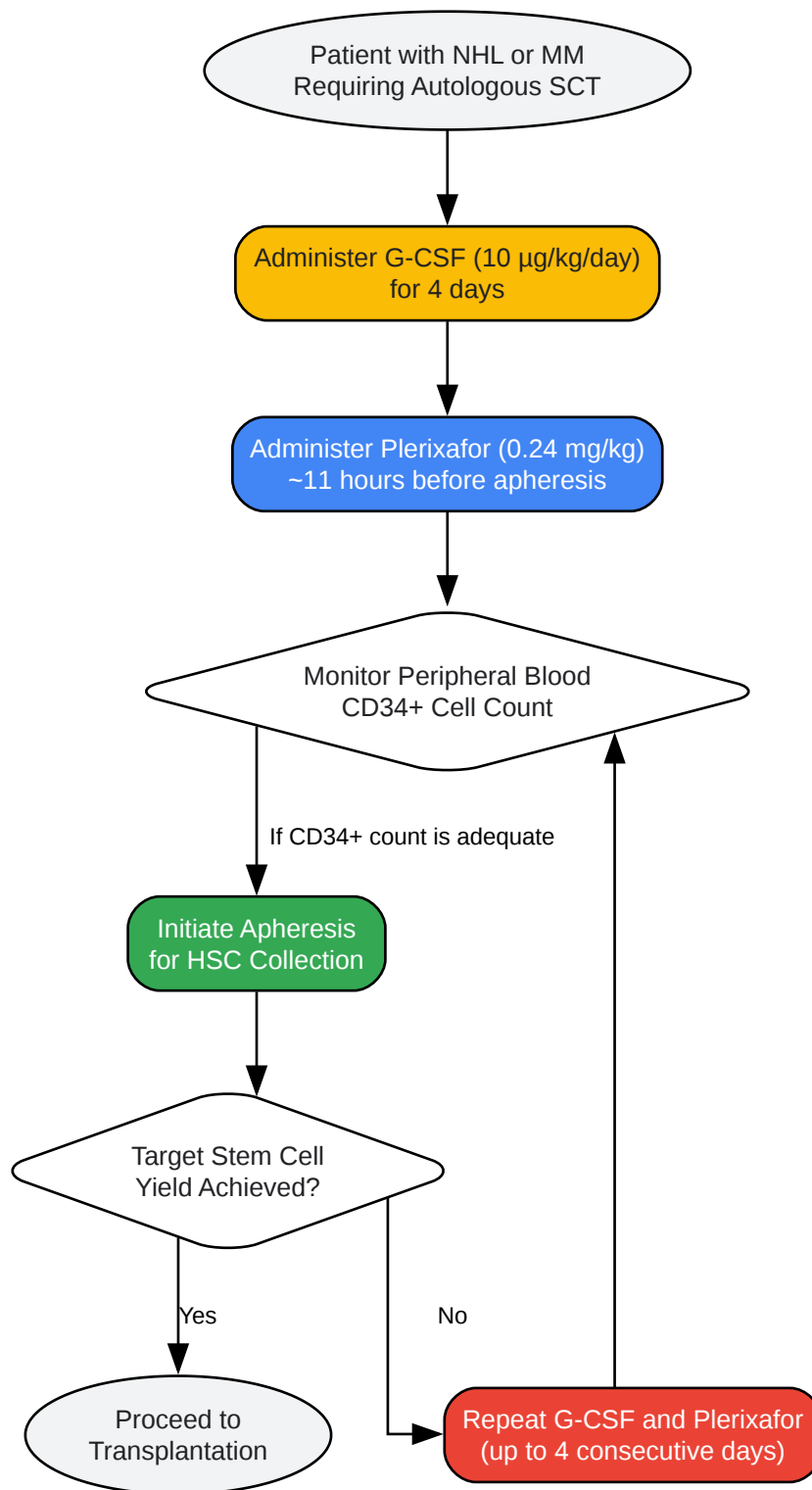
- Monitor the peripheral blood CD34+ cell count on the day of expected harvest.[8] A common threshold to proceed with apheresis is a CD34+ count of ≥ 10 -20 cells/ μ L.[7]

Step 4: Apheresis

- Initiate apheresis approximately 11 hours after Plerixafor administration to collect the mobilized HSCs.[5]

Step 5: Subsequent Dosing

- Plerixafor and G-CSF may be administered daily for up to four consecutive days if additional apheresis sessions are required to achieve the target stem cell yield.[5]



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Figure 2: Clinical workflow for hematopoietic stem cell mobilization using G-CSF and Plerixafor.

Pharmacokinetics and Pharmacodynamics

Plerixafor exhibits rapid absorption following subcutaneous administration, with peak plasma concentrations occurring within 30-60 minutes.[5] It has a terminal half-life of 3-6 hours.[5] Plerixafor is not metabolized and is primarily excreted unchanged in the urine.[5] Therefore, dose adjustments are necessary for patients with moderate to severe renal impairment.[5]

The pharmacodynamic effect of Plerixafor is a rapid and transient increase in the number of circulating CD34+ cells.[9] When administered with G-CSF, the peak of circulating CD34+ cells in the peripheral blood is observed between 10 and 14 hours after Plerixafor administration.[4]

Pharmacokinetic Parameter	Value
Time to Peak Plasma Concentration (Tmax)	30-60 minutes[5]
Volume of Distribution (Vd)	0.3 L/kg[5]
Protein Binding	58%[5]
Elimination Half-Life	3-6 hours[5]
Excretion	~70% in urine as unchanged drug[5]

Clinical Efficacy and Safety

Efficacy

Phase III clinical trials have demonstrated the superiority of Plerixafor in combination with G-CSF over G-CSF alone for HSC mobilization in patients with NHL and MM.[2] In a study of NHL patients, a significantly higher proportion of those in the Plerixafor group achieved the target collection of $\geq 5 \times 10^6$ CD34+ cells/kg in fewer apheresis days compared to the placebo group.[10] Similar results were observed in patients with multiple myeloma.[2]

Safety and Tolerability

Plerixafor is generally well-tolerated.[2] The most commonly reported adverse reactions are injection site reactions, diarrhea, nausea, fatigue, and headache.[5] These are typically mild to moderate in severity. Serious adverse events are infrequent but can include anaphylactic reactions and splenic rupture, particularly when used in conjunction with G-CSF.[5] Plerixafor is

not intended for HSC mobilization in patients with leukemia due to the potential for mobilizing and collecting leukemic cells.[5]

Future Directions and Broader Applications

The mechanism of Plerixafor, targeting the CXCR4/CXCL12 axis, has implications beyond stem cell mobilization. This signaling pathway is also involved in cancer progression, including tumor growth, metastasis, and the tumor microenvironment.[11] Consequently, Plerixafor is being investigated in various clinical trials for its potential as an anti-cancer agent, often in combination with other therapies, to sensitize tumor cells to treatment or to modulate the immune response within the tumor microenvironment.[11][12]

Conclusion

Plerixafor has revolutionized the field of hematopoietic stem cell mobilization, providing a reliable and effective option for patients who are poor mobilizers with G-CSF alone. Its well-defined mechanism of action, predictable pharmacokinetics, and established clinical efficacy and safety profile make it an invaluable tool in autologous stem cell transplantation for non-Hodgkin's lymphoma and multiple myeloma. Ongoing research into its role in oncology and other areas where the CXCR4/CXCL12 axis is implicated holds promise for expanding its therapeutic applications.

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